Lipophilicity Differential: 7‑Ethoxy vs. 7‑Methoxy Analog – A Log P Gain of ~0.5 Units
The 7‑ethoxy substituent on 2‑bromo‑7‑ethoxybenzo[d]oxazole increases lipophilicity by approximately 0.5 Log P units relative to the 7‑methoxy analog (2‑bromo‑7‑methoxybenzo[d]oxazole). This is driven by the additional methylene group (−CH₂−), a well‑established incremental contribution [REFS‑1]. The target compound has a computed Log P of 2.989 [REFS‑2]; applying the Hansch π‑fragment constant (+0.50 for –CH₂–) to the methoxy parent yields an estimated Log P of ~2.49. For oral bioavailability and blood–brain barrier penetration design, a half‑log shift is sufficient to alter candidate prioritization [REFS‑3].
| Evidence Dimension | Lipophilicity (Log P, computed) |
|---|---|
| Target Compound Data | Log P = 2.989 (computed, source: Leyan [REFS‑2]) |
| Comparator Or Baseline | 2‑Bromo‑7‑methoxybenzo[d]oxazole; Log P ≈ 2.49 (estimated via Hansch π‑fragment +0.50 [REFS‑1]) |
| Quantified Difference | ΔLog P ≈ +0.50 |
| Conditions | Computed Log P (software undisclosed); fragment‑based estimation using Hansch & Leo π constants. |
Why This Matters
A ΔLog P of 0.5 can shift a compound from the ‘CNS‑permeable’ to ‘peripherally restricted’ or vice‑versa, directly impacting lead series selection and procurement of the correct analog.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Advanced Drug Delivery Reviews, 46(1‑3), 3‑26. View Source
